molecular formula C7H9NS B013859 2-Pyridylethylmercaptan CAS No. 2044-28-2

2-Pyridylethylmercaptan

Cat. No.: B013859
CAS No.: 2044-28-2
M. Wt: 139.22 g/mol
InChI Key: NJUDGWVAKJCALG-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a pyridine ring attached to an ethyl group, which is further bonded to a thiol group. It is a derivative of pyridine and is known for its yellow crystalline appearance .

Mechanism of Action

Target of Action

The primary target of 2-Pyridineethanethiol is Cathepsin B , a protease enzyme found in humans . Cathepsin B plays a crucial role in protein degradation and turnover, and is involved in various physiological and pathological processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Pyridineethanethiol. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mercaptoethylpyridine can be synthesized through the reaction of 2-pyridine ethanol with sodium hydrosulfide in an ethanol solvent . The reaction proceeds with the release of hydrogen gas. The general reaction is as follows: [ \text{C}_5\text{H}_4\text{NCH}_2\text{CH}_2\text{OH} + \text{NaSH} \rightarrow \text{C}_5\text{H}_4\text{NCH}_2\text{CH}_2\text{SH} + \text{NaOH} ]

Industrial Production Methods: While specific industrial production methods for 2-Mercaptoethylpyridine are not extensively documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Mercaptoethylpyridine undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products Formed:

    Oxidation: Formation of disulfides.

    Reduction: Formation of thiols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Mercaptoethylpyridine has diverse applications in scientific research:

Comparison with Similar Compounds

    2-Mercaptopyridine: Similar in structure but lacks the ethyl group.

    2-Pyridinethiol: Another derivative of pyridine with a thiol group.

Uniqueness: 2-Mercaptoethylpyridine is unique due to the presence of both the ethyl and thiol groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-pyridin-2-ylethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c9-6-4-7-3-1-2-5-8-7/h1-3,5,9H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUDGWVAKJCALG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174387
Record name 2-Mercaptoethylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044-28-2
Record name 2-Pyridineethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2044-28-2
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Record name 2-Mercaptoethylpyridine
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Record name 2-Mercaptoethylpyridine
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Record name 2044-28-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of different activation and ligand coupling approaches in preparing effective IgG binding adsorbents using 2-Mercaptoethylpyridine?

A1: The research investigates various methods for activating the adsorbent material and subsequently coupling 2-MEP to its surface []. The study finds that activating the adsorbent with allyl glycidyl ether prior to 2-MEP coupling yields the most effective IgG binding adsorbent. This suggests that the choice of activation and coupling chemistry significantly impacts the density and orientation of 2-MEP on the adsorbent surface, ultimately influencing its IgG binding capacity and selectivity.

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